molecular formula C7H7BrN2O3 B8479727 5-(Bromomethyl)-2-methoxy-3-nitropyridine

5-(Bromomethyl)-2-methoxy-3-nitropyridine

Cat. No.: B8479727
M. Wt: 247.05 g/mol
InChI Key: IZYSCINGDXGSDP-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-methoxy-3-nitropyridine is a useful research compound. Its molecular formula is C7H7BrN2O3 and its molecular weight is 247.05 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H7BrN2O3

Molecular Weight

247.05 g/mol

IUPAC Name

5-(bromomethyl)-2-methoxy-3-nitropyridine

InChI

InChI=1S/C7H7BrN2O3/c1-13-7-6(10(11)12)2-5(3-8)4-9-7/h2,4H,3H2,1H3

InChI Key

IZYSCINGDXGSDP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)CBr)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a well stirred solution of 2-methoxy-5-methyl-3-nitro-pyridine (8.4 g, 0.05 mol) in carbon tetrachloride (100 mL), benzoyl peroxide (3.5 g, 0.015 mol) and N-bromosuccinimide (17.8 g, 0.1 mol) were added. The reaction mixture was heated at reflux for 48 h under N2 atmosphere. After cooling, the mixture was evaporated. The residue was diluted with saturated aq. Na2CO3 (200 mL) and extracted (3×50 mL CH2Cl2). The combined extracts were washed with brine, dried on MgSO4, and filtered to yield an orange oil-like solid (8.3 g). Purification by chromatography over silica gel eluting with EtOAc/Petroleum ether (0:1 to 1:99 v/v) afforded product as a pale yellow solid. (4.1 g, 43%). 1H-NMR (CDCl3): δ 4.15 (s, 3H, OCH3), 4.51 (s, 2H, CH2), 8.34 (d, 1H, J=2.4 Hz, Py-H), 8.43 (d, 1H, J=2.0 Hz, Py-H); 13C-NMR (CDCl3): δ 27.72, 55, 17, 127.18, 133.66, 135.67, 151.40, 156.30.
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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